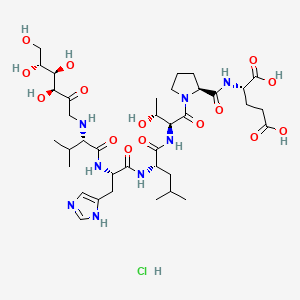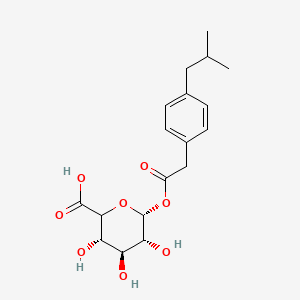
Ibufenac Acyl-Beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibufenac Acyl-Beta-D-Glucuronide is a metabolite of ibufenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ibufenac is conjugated with glucuronic acid. The resulting compound is more water-soluble, facilitating its excretion from the body. This process is crucial for the metabolism and elimination of many drugs, including NSAIDs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibufenac Acyl-Beta-D-Glucuronide typically involves the enzymatic reaction of ibufenac with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This reaction occurs primarily in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ibufenac Acyl-Beta-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibufenac and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Ibufenac and glucuronic acid.
Oxidation: Various oxidative metabolites of ibufenac.
Substitution: Substituted ibufenac derivatives.
Aplicaciones Científicas De Investigación
Ibufenac Acyl-Beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and the formation of reactive metabolites.
Medicine: Studied for its potential toxicological effects and its role in drug-induced liver injury.
Mecanismo De Acción
The mechanism of action of Ibufenac Acyl-Beta-D-Glucuronide involves its formation through the conjugation of ibufenac with glucuronic acid by UGT enzymes. This process increases the water solubility of ibufenac, facilitating its excretion from the body. The compound can also undergo hydrolysis, releasing ibufenac and glucuronic acid, which can then be reabsorbed and further metabolized .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen Acyl-Beta-D-Glucuronide: Another NSAID glucuronide with similar properties and metabolic pathways.
Diclofenac Acyl-Beta-D-Glucuronide: Similar in structure and function, but with different pharmacokinetic properties.
Ketoprofen Acyl-Beta-D-Glucuronide: Shares similar metabolic pathways but differs in its reactivity and stability.
Uniqueness
Ibufenac Acyl-Beta-D-Glucuronide is unique in its specific formation from ibufenac and its distinct pharmacokinetic profile. Its stability and reactivity differ from other acyl glucuronides, making it a valuable compound for studying drug metabolism and potential toxicological effects .
Propiedades
Fórmula molecular |
C18H24O8 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16?,18-/m0/s1 |
Clave InChI |
USRHMLCTGMMMCQ-ZOWQXGHRSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


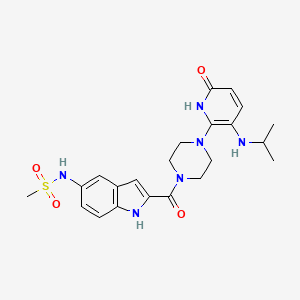

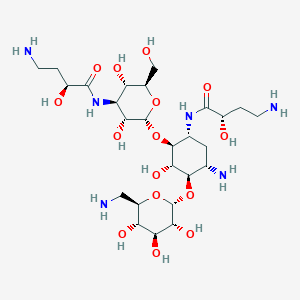
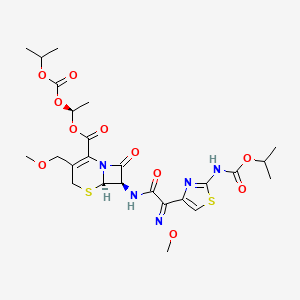
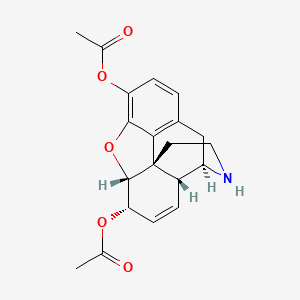

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)


![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)

